An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide
Introduction
In the landscape of modern drug discovery and agrochemical research, the benzenesulfonamide scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic incorporation of specific functional groups can dramatically alter the physicochemical properties of these compounds, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide, a compound of significant interest due to its unique combination of a trifluoromethyl group, a bromine atom, and a diethylsulfonamide moiety.
The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability and binding affinity to biological targets[1][2][3][4]. The sulfonamide functional group is a key feature in a wide array of therapeutic agents, contributing to their ability to form strong hydrogen bonds[5]. This guide will delve into the known and predicted physicochemical properties of this molecule, outline robust experimental protocols for their determination, and discuss the implications of these properties for researchers in medicinal chemistry and drug development. Understanding these core characteristics is paramount for optimizing drug efficacy, selectivity, and overall performance[5].
Core Molecular Attributes
4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound primarily used in research and development. Its fundamental molecular attributes provide the basis for understanding its chemical behavior.
| Property | Value | Source |
| Chemical Name | N,N-Diethyl 4-bromo-3-trifluoromethylbenzenesulfonamide | [6] |
| CAS Number | 1020253-03-5 | [6][7] |
| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [6][7] |
| Molecular Weight | 360.19 g/mol | [6][7] |
| Appearance | Not explicitly stated in available literature; likely a white to off-white solid. | |
| Storage | Recommended at 2-8°C or -20°C for long-term stability. | [6][7] |
Structural Elucidation and Key Functional Groups
The structure of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide is characterized by a central benzene ring substituted with three key functional groups that dictate its overall properties.
Caption: Chemical structure of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide.
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Benzenesulfonamide Core: This central scaffold is a well-established pharmacophore. The sulfonamide group (-SO₂NH-) is a strong hydrogen bond donor and acceptor, influencing solubility and receptor interactions.
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Trifluoromethyl Group (-CF₃): Positioned at the 3-position, this highly electronegative group significantly impacts the electronic properties of the aromatic ring. It generally increases lipophilicity and can block metabolic degradation at that position, enhancing the compound's half-life in biological systems[1][2].
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Bromo Group (-Br): Located at the 4-position, this halogen atom also increases lipophilicity and can modulate the electronic nature of the benzene ring. It can also serve as a handle for further synthetic modifications.
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N,N-diethyl Group (-N(CH₂CH₃)₂): The presence of two ethyl groups on the sulfonamide nitrogen prevents hydrogen bond donation from the nitrogen atom, which can influence its binding modes with biological targets and reduce its polarity compared to primary or secondary sulfonamides.
Physicochemical Properties: A Deeper Dive
While specific experimental data for 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide is not widely published, we can infer its likely properties based on its structural components and data from related compounds. The following sections also provide standardized protocols for the experimental determination of these crucial parameters.
Melting Point
The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity.
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Predicted Value: Based on related structures like 4-(Trifluoromethyl)benzenesulfonamide which has a melting point of 179-183 °C, it is expected that 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide is a solid at room temperature[5]. The N,N-diethyl substitution may lead to a lower melting point compared to the unsubstituted analog due to disruption of crystal packing.
Experimental Protocol for Melting Point Determination
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Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
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Validation: The procedure should be repeated at least twice to ensure reproducibility.
Solubility
Solubility in both aqueous and organic solvents is a key determinant of a compound's suitability for various applications, including formulation and biological testing.
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Predicted Solubility Profile:
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Aqueous Solubility: Expected to be low due to the presence of the lipophilic trifluoromethyl and bromo groups, as well as the N,N-diethyl substitution.
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Organic Solvent Solubility: The trifluoromethyl group is known to enhance solubility in various organic solvents[5]. It is predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and acetonitrile.
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Experimental Protocol for Thermodynamic Solubility Determination
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Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline for aqueous solubility, or an organic solvent) in a sealed vial.
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Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: Solubility is reported in units such as mg/mL or µM.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
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Predicted LogP: The presence of the bromine atom and the trifluoromethyl group will contribute significantly to a high LogP value, indicating that the compound is lipophilic. For comparison, the LogP of a related compound, Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-, is 1.70[8]. The replacement of the amino and methoxy groups with bromo and trifluoromethyl groups is expected to result in a considerably higher LogP for the title compound.
Experimental Protocol for LogP Determination (Shake-Flask Method)
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System Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.
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Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
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Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Proposed Synthetic Pathway
While specific synthetic procedures for 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide are not detailed in the available literature, a plausible and efficient synthesis can be proposed based on standard organic chemistry transformations. The likely precursor is 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.
Caption: Proposed synthesis of the title compound.
This reaction involves the nucleophilic attack of diethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base.
Analytical Characterization
A comprehensive characterization of 4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide would involve a suite of modern analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons, as well as the quartet and triplet for the N,N-diethyl groups. The singlet for a sulfonyl proton seen in primary sulfonamides would be absent[9].
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¹³C NMR: Would reveal the number of unique carbon environments, including the aromatic carbons, the carbons of the diethyl groups, and the carbon of the trifluoromethyl group.
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¹⁹F NMR: A single, strong signal would be expected for the trifluoromethyl group, providing a clear diagnostic peak.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group, typically found in the regions of 1145-1170 cm⁻¹ and 1317-1344 cm⁻¹, respectively[10][11].
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Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile and water, would be suitable for assessing the purity of the compound[8].
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Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment[12].
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Outlook
4-bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide is a molecule with significant potential in the fields of medicinal and materials chemistry. Its physicochemical properties, driven by the interplay of the bromo, trifluoromethyl, and diethylsulfonamide groups, suggest a lipophilic and metabolically stable compound. While comprehensive experimental data is currently sparse in public literature, this guide has provided a robust framework for its characterization by outlining predicted properties and established analytical protocols.
For researchers and drug development professionals, a thorough experimental determination of the properties outlined herein is a critical next step. Such data will be invaluable for building structure-activity relationships, designing in vivo studies, and ultimately unlocking the full potential of this and related compounds in the development of new chemical entities.
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